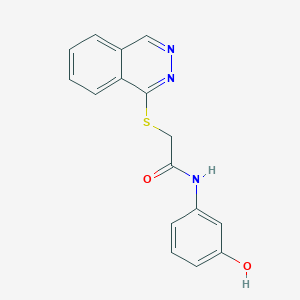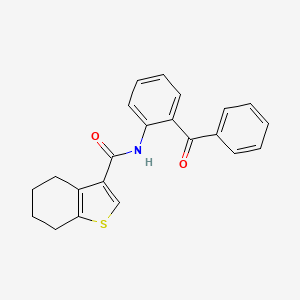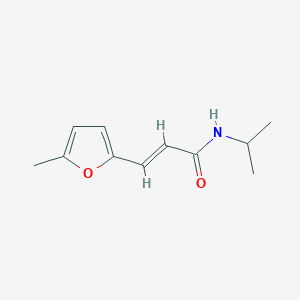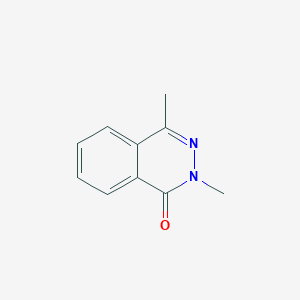
2-(isoquinolin-1-ylsulfanyl)-1-phenylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(isoquinolin-1-ylsulfanyl)-1-phenylethan-1-one” is a complex organic molecule that contains an isoquinoline group, a sulfanyl group, and a phenylethanone group. Isoquinoline is a heterocyclic aromatic organic compound similar to quinoline . Sulfanyl groups (also known as thiol groups) are functional groups consisting of a sulfur atom and a hydrogen atom. Phenylethanone (also known as acetophenone) is the simplest aryl ketone.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the isoquinoline, sulfanyl, and phenylethanone groups. Isoquinoline has a bicyclic structure with a benzene ring fused to a pyridine ring. The sulfanyl group would likely be bonded to the isoquinoline group, and the phenylethanone group would likely be attached via a carbon-carbon bond .Wissenschaftliche Forschungsanwendungen
2-(isoquinolin-1-ylsulfanyl)-1-phenylethan-1-one has been studied for its potential applications in scientific research. It has been found to be a useful scaffold for drug discovery, and it has also been studied for its potential to be used in the synthesis of a variety of organic compounds. This compound has been found to be a useful tool for the development of new therapeutic agents with improved pharmacological profiles. Additionally, this compound has been studied for its potential to be used in the synthesis of new organic compounds with potential applications in medicinal chemistry, materials science, and biotechnology.
Wirkmechanismus
The mechanism of action of 2-(isoquinolin-1-ylsulfanyl)-1-phenylethan-1-one is not yet fully understood. However, it is believed that this compound acts as a prodrug, which means that it is converted into an active form in the body. It is believed that this compound is metabolized in the body by the enzyme cytochrome P450, which results in the formation of an active form of this compound. This active form of this compound is thought to act as an agonist at a variety of G protein-coupled receptors, which results in a variety of biological effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In animal studies, this compound has been found to have anti-inflammatory, anti-oxidant, anti-tumor, and anti-cancer effects. This compound has also been found to have neuroprotective and cardioprotective effects. Additionally, this compound has been found to have anti-diabetic and anti-obesity effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(isoquinolin-1-ylsulfanyl)-1-phenylethan-1-one has several advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its low cost and ease of synthesis. Additionally, this compound is relatively stable and has a low toxicity, which makes it suitable for use in laboratory experiments. However, this compound is not very soluble in water, which makes it difficult to use in some laboratory experiments. Additionally, this compound has a limited range of applications, which limits its usefulness in some laboratory experiments.
Zukünftige Richtungen
There are a variety of potential future directions for 2-(isoquinolin-1-ylsulfanyl)-1-phenylethan-1-one research. One potential direction is to further explore its potential applications in drug discovery and the synthesis of organic compounds. Additionally, further research could be done to explore the mechanism of action of this compound and its potential effects on a variety of biological systems. Additionally, further research could be done to explore the potential of this compound to be used as a prodrug or as a scaffold for the development of new therapeutic agents. Finally, further research could be done to explore the potential of this compound to be used in the synthesis of new organic compounds with potential applications in medicinal chemistry, materials science, and biotechnology.
Synthesemethoden
2-(isoquinolin-1-ylsulfanyl)-1-phenylethan-1-one can be synthesized using a three-step process involving a condensation reaction, a sulfur-iodination reaction, and a cyclization reaction. The first step of the synthesis involves the condensation of isoquinoline-1-sulfonyl chloride with phenylethyl alcohol, which results in the formation of a sulfonamide intermediate. The second step involves the sulfur-iodination of the sulfonamide intermediate, which results in a sulfonamide-iodide intermediate. The final step involves the cyclization of the sulfonamide-iodide intermediate, which results in the formation of this compound.
Eigenschaften
IUPAC Name |
2-isoquinolin-1-ylsulfanyl-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NOS/c19-16(14-7-2-1-3-8-14)12-20-17-15-9-5-4-6-13(15)10-11-18-17/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGKLSCINXIHNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

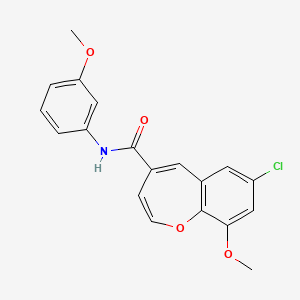
![7-chloro-9-methoxy-N-[(2-methoxyphenyl)methyl]-1-benzoxepine-4-carboxamide](/img/structure/B6422333.png)

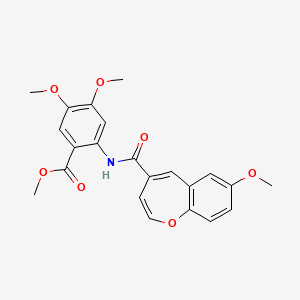
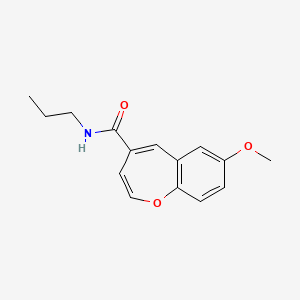
![ethyl 1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B6422369.png)
![ethyl 7-methyl-4-oxo-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B6422380.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6422388.png)
![N-(2,6-dimethylphenyl)-2-{3-[(5Z)-3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B6422398.png)
